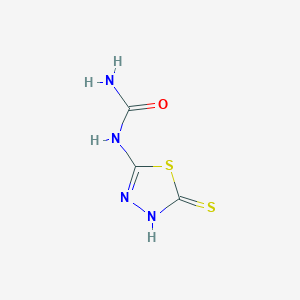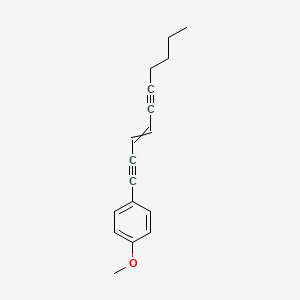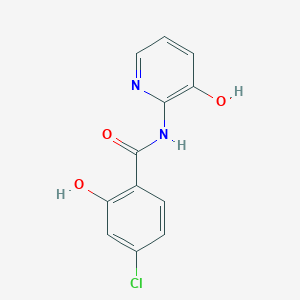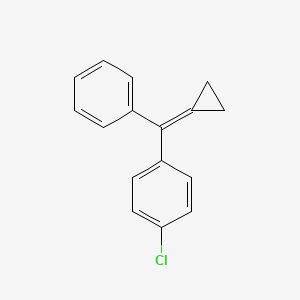
Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- is a chemical compound with the molecular formula C16H13Cl It is a derivative of benzene, where a chlorine atom and a cyclopropylidenephenylmethyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with a chlorinated cyclopropylidenephenylmethyl group. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process might include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration or sulfonation, where electrophiles like nitronium ions (NO2+) or sulfonyl groups (SO3H) attack the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in ethanol at elevated temperatures.
Electrophilic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) for sulfonation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of phenols or amines.
Electrophilic Substitution: Formation of nitrobenzene or sulfonated benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclohexane derivatives.
Applications De Recherche Scientifique
Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the
Propriétés
Numéro CAS |
534619-04-0 |
|---|---|
Formule moléculaire |
C16H13Cl |
Poids moléculaire |
240.72 g/mol |
Nom IUPAC |
1-chloro-4-[cyclopropylidene(phenyl)methyl]benzene |
InChI |
InChI=1S/C16H13Cl/c17-15-10-8-14(9-11-15)16(13-6-7-13)12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
Clé InChI |
GXQLTPVTWBXOBW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)
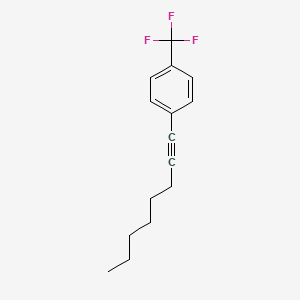
![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216927.png)
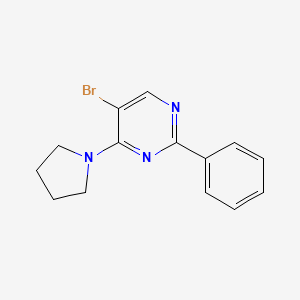
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-](/img/structure/B14216932.png)
![6-Methylspiro[3.4]octan-5-one](/img/structure/B14216948.png)
![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)
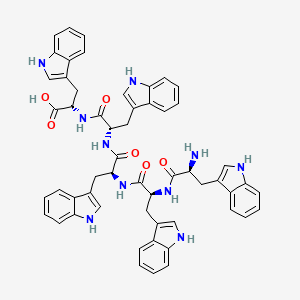
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-](/img/structure/B14216967.png)
![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)
